4-Iodo-6,7-dimethoxyquinoline
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Overview
Description
4-Iodo-6,7-dimethoxyquinoline is an organic compound belonging to the quinoline family. It is characterized by the presence of iodine and methoxy groups attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6,7-dimethoxyquinoline typically involves the iodination of 6,7-dimethoxyquinoline. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
4-Iodo-6,7-dimethoxyquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s methoxy groups and iodine atom play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
6,7-Dimethoxyquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Chloro-6,7-dimethoxyquinoline: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 4-Iodo-6,7-dimethoxyquinoline is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
4-iodo-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFOIOVIJKXBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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